molecular formula C17H26N6O2S B496346 N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide

N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide

Cat. No.: B496346
M. Wt: 378.5g/mol
InChI Key: IPOUNJPTDDOVNX-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tert-butyl group, a tetrazole ring, and a phenoxyacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. Starting from 1-methyl-1H-tetrazol-5-amine, the synthetic route may include the following steps:

    Amination: Introduction of the amino group to the tetrazole ring.

    Reduction: Reduction of intermediates to achieve the desired functional groups.

    Esterification: Formation of ester bonds to link different parts of the molecule.

    Condensation: Final condensation step to form the complete compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. The tetrazole ring and phenoxyacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing molecules and phenoxyacetamide derivatives. Examples are:

Uniqueness

N-(tert-butyl)-2-{4-[({2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in medicinal chemistry, organic synthesis, and material science .

Properties

Molecular Formula

C17H26N6O2S

Molecular Weight

378.5g/mol

IUPAC Name

N-tert-butyl-2-[4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]acetamide

InChI

InChI=1S/C17H26N6O2S/c1-17(2,3)19-15(24)12-25-14-7-5-13(6-8-14)11-18-9-10-26-16-20-21-22-23(16)4/h5-8,18H,9-12H2,1-4H3,(H,19,24)

InChI Key

IPOUNJPTDDOVNX-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCCSC2=NN=NN2C

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCCSC2=NN=NN2C

Origin of Product

United States

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